molecular formula CHNaO2 B8818360 sodium;deuterioformate CAS No. 1215684-17-5

sodium;deuterioformate

Cat. No.: B8818360
CAS No.: 1215684-17-5
M. Wt: 70.006 g/mol
InChI Key: HLBBKKJFGFRGMU-PZAJRUEUSA-M
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Description

Sodium deuterioformate (chemical formula: CDNaO₂; CAS: 3996-15-4) is the deuterated analog of sodium formate (HCOONa), where the hydrogen atom in the formate ion is replaced by deuterium (D), a stable isotope of hydrogen . This substitution introduces distinct physicochemical properties, particularly in reaction kinetics and bond strength, due to the isotopic mass effect. Sodium deuterioformate is primarily utilized in mechanistic studies, such as investigating kinetic isotope effects (KIEs) in enzymatic and catalytic reactions, where the C–D bond’s slower cleavage rate compared to C–H provides critical insights into reaction pathways .

The compound is synthesized via deuteration of formic acid followed by neutralization with sodium hydroxide, yielding a stable, water-soluble salt. Its molecular weight (69.01 g/mol) is marginally higher than that of sodium formate (68.01 g/mol) due to the isotopic substitution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium formate can be synthesized through the reaction of formic acid with sodium hydroxide. The labeled version, sodium;deuterioformate, is prepared using formic acid labeled with carbon-13 and deuterium. The reaction is typically carried out under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: Industrial production of sodium formate involves the reaction of carbon monoxide with sodium hydroxide at high temperatures and pressures. For the labeled version, isotopically enriched carbon monoxide and deuterium-labeled sodium hydroxide are used .

Chemical Reactions Analysis

Types of Reactions: sodium;deuterioformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: sodium;deuterioformate is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the carbon and hydrogen atoms .

Biology: In biological research, it is used to study metabolic pathways and enzyme activities. The labeled compound helps in understanding the fate of formate in biological systems .

Medicine: this compound is used in medical research to study drug metabolism and pharmacokinetics. It helps in tracing the metabolic pathways of drugs and their interactions with biological molecules .

Industry: In industrial applications, it is used in the synthesis of other labeled compounds and as a standard in analytical chemistry. Its isotopic labeling makes it valuable for quality control and calibration purposes .

Mechanism of Action

The mechanism of action of sodium;deuterioformate involves its participation in various chemical and biological processes. In chemical reactions, it acts as a source of formate ions, which can undergo oxidation, reduction, or substitution. In biological systems, it is metabolized by enzymes such as formate dehydrogenase, which converts formate to carbon dioxide .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sodium Formate (HCOONa)

Chemical Properties :

  • Molecular weight: 68.01 g/mol
  • Solubility: Highly soluble in water (97 g/100 mL at 20°C).
  • Applications: Widely used as a de-icing agent, reducing agent in dyeing processes, and buffering agent in pharmaceuticals .

Key Differences :

  • Reactivity : Sodium formate undergoes faster oxidation due to the weaker C–H bond (bond dissociation energy ~435 kJ/mol) compared to the C–D bond (~443 kJ/mol) in deuterioformate. This results in a measurable KIE (e.g., 2–4 fold slower oxidation rates for deuterioformate in enzymatic assays) .
  • Isotopic Labeling : Sodium deuterioformate is essential in isotopic tracing, whereas sodium formate lacks this utility.

Sodium Acetate (CH₃COONa)

Chemical Properties :

  • Molecular weight: 82.03 g/mol .
  • Solubility: 76 g/100 mL in water at 20°C.
  • Applications: Common in food preservation, dialysis buffers, and heating pads.

Key Differences :

  • Structure and Reactivity : The methyl group in acetate introduces steric and electronic effects absent in formate derivatives. Sodium acetate lacks isotopic variants like deuterioformate, limiting its use in mechanistic studies.
  • Acidity : The pKa of acetic acid (4.76) is higher than formic acid (3.75), making sodium acetate a weaker acid in solution .

Formic Acid-d₂ (DCOOD)

Chemical Properties :

  • Molecular weight: 48.03 g/mol (vs. 46.03 g/mol for formic acid) .
  • Applications: Used in NMR spectroscopy as a deuterated solvent and acid catalyst.

Key Differences :

  • Physical State : Formic acid-d₂ is a liquid, whereas sodium deuterioformate is a solid, enhancing the latter’s stability in storage.
  • Acidity : The deuterated acid exhibits a slightly lower acidity (pKa ~2.05) compared to undeuterated formic acid (pKa ~1.99) due to isotopic effects .

Comparative Data Table

Property Sodium Deuterioformate Sodium Formate Sodium Acetate Formic Acid-d₂
Molecular Formula CDNaO₂ HCOONa CH₃COONa DCOOD
Molecular Weight (g/mol) 69.01 68.01 82.03 48.03
Primary Applications Isotopic labeling, KIE studies De-icing, industrial catalysis Buffers, food preservation NMR spectroscopy
Bond Dissociation Energy (C–X) ~443 kJ/mol (C–D) ~435 kJ/mol (C–H) N/A N/A
Solubility in Water High (assumed similar to HCOONa) 97 g/100 mL 76 g/100 mL Miscible

Properties

CAS No.

1215684-17-5

Molecular Formula

CHNaO2

Molecular Weight

70.006 g/mol

IUPAC Name

sodium;deuterioformate

InChI

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1D;

InChI Key

HLBBKKJFGFRGMU-PZAJRUEUSA-M

Isomeric SMILES

[2H][13C](=O)[O-].[Na+]

Canonical SMILES

C(=O)[O-].[Na+]

Origin of Product

United States

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